

Application Notes and Protocols: The Role of Neodymium Oxalate in Permanent Magnet Recycling

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Compound of Interest

Compound Name: Neodymium oxalate

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I. Introduction

The recycling of permanent magnets, particularly Neodymium-Iron-Boron (NdFeB) magnets, is a critical aspect of sustainable technology development. These magnets are integral to a wide array of applications, from consumer electronics to electric vehicles and wind turbines. The recovery of rare earth elements (REEs), such as neodymium (Nd), from these end-of-life products is of significant economic and environmental importance. A key step in the hydrometallurgical recycling of NdFeB magnets is the selective precipitation of rare earth elements from a leachate solution. Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) serves as a highly effective precipitating agent, leading to the formation of insoluble rare earth oxalates, including **neodymium oxalate** ($\text{Nd}_2(\text{C}_2\text{O}_4)_3$). This process allows for the separation of REEs from other elements present in the magnet, most notably iron. The subsequent calcination of the oxalate precipitate yields high-purity rare earth oxides, which can be reintroduced into the magnet production supply chain.

This document provides detailed application notes and experimental protocols for the use of **neodymium oxalate** precipitation in the recycling of permanent magnets.

II. Chemical Process Overview

The overall hydrometallurgical process for recycling NdFeB magnets involving oxalate precipitation can be summarized in the following key stages:

- **Leaching:** The crushed and milled magnet scrap is dissolved in a strong mineral acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or nitric acid (HNO₃), to bring the constituent metals into an aqueous solution.[\[1\]](#)
- **Iron Separation (Optional but Recommended):** Due to the high iron content in NdFeB magnets, a separation step is often employed to remove iron from the leachate before REE precipitation. This can be achieved through methods like precipitation of iron hydroxide by pH adjustment or solvent extraction.[\[2\]](#)[\[3\]](#)
- **Oxalate Precipitation:** Oxalic acid is added to the iron-depleted leachate to selectively precipitate the rare earth elements as insoluble oxalates.[\[2\]](#) Neodymium ions (Nd³⁺) react with oxalate ions (C₂O₄²⁻) to form **neodymium oxalate** precipitate.
- **Filtration and Washing:** The precipitated rare earth oxalates are separated from the solution by filtration and washed to remove any remaining impurities.
- **Calcination:** The dried rare earth oxalate precipitate is heated at high temperatures to decompose it into rare earth oxides.[\[1\]](#) **Neodymium oxalate** decomposes to form neodymium oxide (Nd₂O₃).[\[4\]](#)

III. Experimental Protocols

A. Protocol 1: Leaching of NdFeB Magnet Scrap

This protocol describes the dissolution of NdFeB magnet scrap using hydrochloric acid.

Materials:

- Crushed and milled NdFeB magnet scrap
- Hydrochloric acid (HCl), concentrated (37%)
- Deionized water
- Beaker or flask

- Magnetic stirrer and stir bar
- Heating plate

Procedure:

- Weigh a known amount of crushed NdFeB magnet scrap and place it in a beaker.
- Prepare a 2 M HCl solution by diluting concentrated HCl with deionized water. Safety Note: Always add acid to water, not the other way around, and work in a well-ventilated fume hood.
- Add the 2 M HCl solution to the beaker containing the magnet scrap at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
- Place the beaker on a heating plate with magnetic stirring.
- Heat the mixture to a controlled temperature (e.g., 75°C) and stir for a defined period (e.g., 2 hours) to ensure complete dissolution of the magnet material.
- After leaching, allow the solution to cool to room temperature.
- Filter the leachate to remove any undissolved solids. The resulting solution is the pregnant leach solution (PLS).

B. Protocol 2: Selective Precipitation of Neodymium Oxalate

This protocol details the precipitation of rare earth oxalates from the pregnant leach solution using oxalic acid.

Materials:

- Pregnant Leach Solution (PLS) from Protocol 1
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water

- Beaker
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- Transfer the PLS to a clean beaker.
- Prepare an oxalic acid solution of a specific concentration (e.g., 1 M) by dissolving oxalic acid dihydrate in deionized water.
- While stirring the PLS, slowly add the oxalic acid solution. The amount of oxalic acid to be added is crucial and is often based on the stoichiometric requirement for the precipitation of the REEs present in the leachate. A slight excess (e.g., 1.2 times the stoichiometric amount) is often used to ensure complete precipitation.[5]
- Monitor the pH of the solution during the addition of oxalic acid. The precipitation is typically carried out in an acidic medium (pH 1-2).
- Continue stirring the mixture for a set duration (e.g., 1-2 hours) at a controlled temperature (e.g., 50°C) to allow for complete precipitation of the rare earth oxalates.[6]
- A pinkish or lavender-colored precipitate of **neodymium oxalate** will form.[4]
- Separate the precipitate from the solution by filtration using a Buchner funnel and filter paper.
- Wash the precipitate several times with deionized water to remove any soluble impurities.
- Dry the precipitate in an oven at a moderate temperature (e.g., 105°C) to obtain the rare earth oxalate powder.

C. Protocol 3: Calcination of Neodymium Oxalate to Neodymium Oxide

This protocol describes the thermal decomposition of the **neodymium oxalate** precipitate to produce neodymium oxide.

Materials:

- Dried **neodymium oxalate** powder from Protocol 2
- Ceramic crucible
- Muffle furnace

Procedure:

- Place the dried **neodymium oxalate** powder into a ceramic crucible.
- Place the crucible in a muffle furnace.
- Heat the furnace to a high temperature, typically in the range of 800-1000°C.^[7] The heating rate can be controlled (e.g., 10°C/min).
- Hold the temperature for a sufficient duration (e.g., 2 hours) to ensure complete decomposition of the oxalate to the oxide.^[8]
- After calcination, allow the furnace to cool down to room temperature.
- The resulting pale blue powder is high-purity neodymium oxide (Nd₂O₃).

IV. Data Presentation

The following tables summarize quantitative data from various studies on the recycling of NdFeB magnets using the oxalate precipitation method.

Table 1: Leaching Efficiency of Rare Earth Elements from NdFeB Magnets

Leaching Acid	Acid Concentration	Temperature (°C)	Leaching Time (h)	Nd Recovery (%)	Dy Recovery (%)	Pr Recovery (%)	Reference
H ₂ SO ₄	2 M	50	2	>99	>99	>99	[9]
HCl	2 M	75	2	>99	>99	>99	[9]
HNO ₃	2 M	25	24	~100	~100	~100	[10]

Table 2: Effect of Oxalic Acid Stoichiometry on Rare Earth Element Precipitation Efficiency

Leaching Acid	Oxalic Acid Stoichiometric Ratio	Precipitation Efficiency of REEs (%)	Fe Co-precipitation (%)	Reference
H ₂ SO ₄	1.0	~93	Not significant	[11]
H ₂ SO ₄	1.2	96.7	Not significant	[11]
H ₂ SO ₄	1.4	98.1	7	[11]
HCl	1.0	~66	Not significant	[12]
HCl	1.2	79	Not significant	[12]
HCl	1.4	89	5	[12]

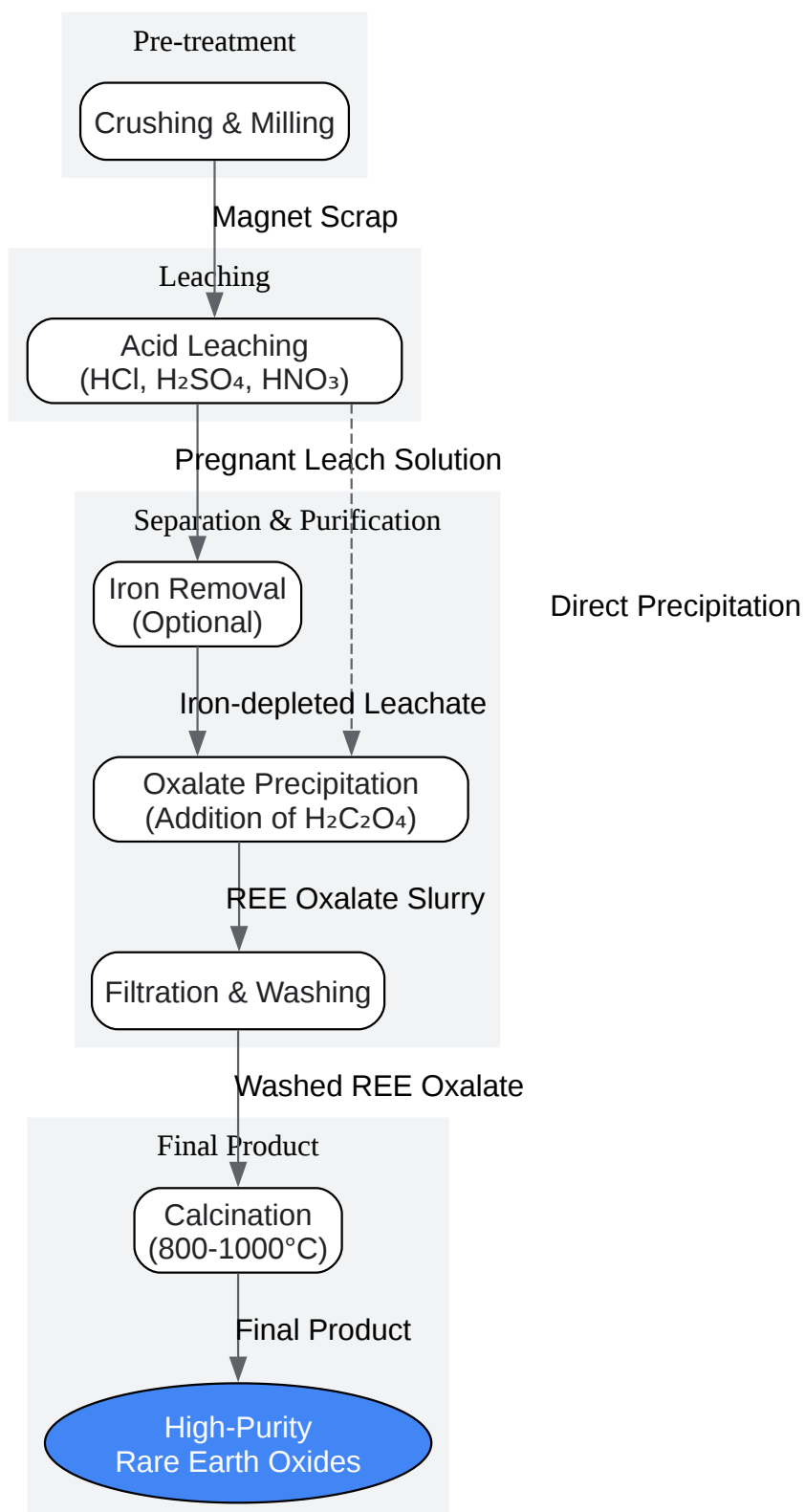
Table 3: Purity of Rare Earth Oxides Obtained from Recycled NdFeB Magnets

Recycling Process	Purity of Mixed RE Oxides (%)	Reference
Electro-oxidative leaching with HCl followed by oxalate precipitation	99.2	[2]
Electro-oxidative leaching, iron removal, and oxalate precipitation	99.7	[2]
Oxidative roasting, selective leaching, and oxalate precipitation	>90	[13]
Leaching with H ₂ SO ₄ and oxalate precipitation	>99	[11]

V. Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the hydrometallurgical recycling of NdFeB magnets using the oxalate precipitation method.

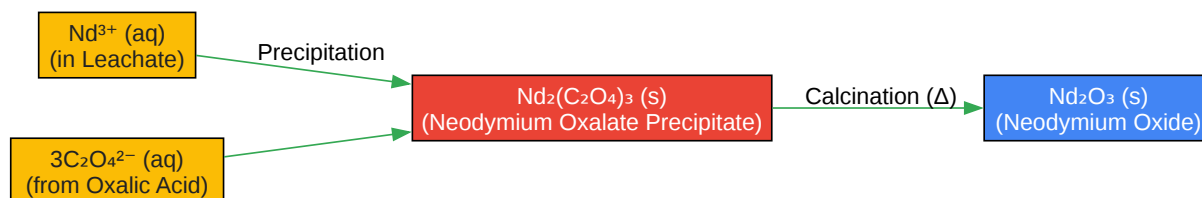


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Caption: Workflow for NdFeB magnet recycling via oxalate precipitation.

B. Chemical Pathway of Neodymium Oxalate Formation and Decomposition

This diagram illustrates the key chemical transformations involving neodymium during the precipitation and calcination steps.



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Caption: Formation and decomposition of **neodymium oxalate**.

VI. Conclusion

The precipitation of **neodymium oxalate** is a robust and highly selective method for the recovery of rare earth elements from NdFeB permanent magnet waste. The protocols and data presented herein demonstrate that by carefully controlling experimental parameters such as leaching conditions, oxalic acid stoichiometry, and calcination temperature, it is possible to obtain high-purity rare earth oxides with high recovery rates. This process is a cornerstone of a circular economy for critical materials, enabling the sustainable production of new high-performance magnets. Further research and optimization of these processes will continue to enhance their efficiency and environmental friendliness.

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